molecular formula C23H24FN3O3 B2795546 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921850-54-6

4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2795546
CAS No.: 921850-54-6
M. Wt: 409.461
InChI Key: CGTKJAKXDCLTRJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921577-13-1) is a synthetic small molecule with a molecular formula of C₂₃H₂₄ClN₃O₃ and a molecular weight of 425.9 g/mol. It features a pyridazinone core, a scaffold recognized in medicinal chemistry for its diverse biological potential and high relevance in drug discovery . The specific structure of this compound, which incorporates a 4-chlorophenyl group and a benzamide-linked butoxy chain, makes it a valuable intermediate for chemical synthesis and biological screening . Pyridazinone derivatives are extensively investigated for their potent pharmacological activities. Recent studies highlight novel pyridazinone compounds as potent and selective inhibitors for epigenetic targets like histone deacetylases (HDACs), demonstrating excellent in vivo antitumor activity in xenograft models and favorable pharmacokinetic profiles . Other research identifies pyridazinone-based molecules as first-in-class inhibitors of protein-protein interactions, such as the PRMT5-substrate adaptor complex, which is a synthetic-lethal dependency in certain genetically defined cancers . The broad utility of the pyridazinone scaffold also extends to anti-inflammatory, antimicrobial, and central nervous system applications, underscoring its significance in developing new therapeutic agents . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-2-3-16-30-20-10-6-18(7-11-20)23(29)25-14-15-27-22(28)13-12-21(26-27)17-4-8-19(24)9-5-17/h4-13H,2-3,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTKJAKXDCLTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, a benzamide moiety, and a pyridazinone derivative. This unique composition suggests potential therapeutic applications, particularly in the field of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C23H24FN3O3C_{23}H_{24}FN_{3}O_{3}, and it has a molecular weight of 409.5 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's binding affinity to biological targets, improving its pharmacological efficacy.

Property Value
Molecular FormulaC23H24FN3O3C_{23}H_{24}FN_{3}O_{3}
Molecular Weight409.5 g/mol
CAS Number921850-54-6

The biological activity of 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to various disease processes, including cancer.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways.

The mechanism is still under investigation, but preliminary studies suggest that the compound may modulate cellular processes involved in proliferation and apoptosis.

Biological Activity Studies

Research has indicated that compounds similar to 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit a range of biological activities:

  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has been suggested that its structural components allow for selective targeting of cancerous cells.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting enzymes like butyrylcholinesterase (BuChE), which is linked to Alzheimer's disease.

Case Studies

A recent study explored the effectiveness of pyridazinone derivatives in modulating myc oncogene activity, which is crucial in cancer development. The findings indicated that these compounds could significantly reduce cell proliferation in myc-overexpressing cells, highlighting their potential as anticancer agents .

Another investigation focused on the selectivity of similar compounds against BuChE and acetylcholinesterase (AChE). Results showed that certain derivatives exhibited high selectivity toward BuChE with IC50 values ranging from 5.07 µM to 81.16 µM, indicating their potential for developing new treatments for Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a comparison with related compounds is useful:

Compound Name Structural Features Biological Activity
4-methoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1-yl]ethyl}benzamideMethoxy group instead of butoxyAnalgesic and anti-inflammatory
N-(4-chlorophenyl)-2-(pyridazinone)Lacks benzamide structureAntidepressant properties
3-methyl-N-{2-[3-(phenyl)-5-oxo-pyridazine]}Methyl substitution on pyridazinePotential anti-cancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide are compared below with key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name / ID Core Structure Key Substituents Biological Target / Activity Pharmacokinetic & Safety Notes Reference
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Pyridazinone + benzamide 4-fluorophenyl, butoxy Potential HDAC inhibition (inferred) High lipophilicity (predicted) -
(S)-17b (HDAC inhibitor) Pyridazinone + benzamide 4-((dimethylamino)methyl)phenyl, ethyl Class I HDACs (IC₅₀: <10 nM) Oral bioavailability; hERG IC₅₀ = 34.6 μM
6g (Antipyrine hybrid) Pyridazinone + antipyrine 4-fluorophenylpiperazine Not specified (anticancer potential) Moderate yield (42%); IR: 1662 cm⁻¹ (C=O)
EP 3 785 714 A1 (Prodrug) Pyridazinone + phosphate Difluoromethyl, chlorophenoxy Prodrug for kinase inhibition Phosphate group enhances solubility
5a (Benzyloxy derivative) Pyridazinone + benzenesulfonamide Benzyloxy Not specified (sulfonamide activity) Synthesized via K₂CO₃/DMF; HRMS confirmed

Key Findings:

Structural Variations and Activity: The 4-fluorophenyl group in the target compound is analogous to substituents in (S)-17b and 6g. Fluorine atoms often enhance binding affinity via electronegativity and metabolic stability .

Biological Targets: (S)-17b demonstrates potent HDAC inhibition and in vivo antitumor efficacy in xenograft models, attributed to its dimethylaminomethylphenyl group, which may facilitate enzyme interaction .

Pharmacokinetics and Safety :

  • (S)-17b exhibits favorable pharmacokinetics in rodents and low hERG channel inhibition (IC₅₀ = 34.6 μM), reducing cardiac toxicity risks . The target compound’s butoxy group may further improve metabolic stability but requires empirical validation.
  • Compounds like 6g and 5a highlight the role of piperazine and sulfonamide groups in modulating solubility and target engagement, though their biological data remain less characterized .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods for benzyloxy pyridazines (e.g., nucleophilic substitution under basic conditions) , though the butoxy chain may necessitate optimized coupling steps.

Limitations and Gaps:

  • Direct biological data (e.g., IC₅₀, in vivo efficacy) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • The impact of the ethyl spacer between the benzamide and pyridazinone moieties on conformation and activity remains unclear compared to methyl or longer spacers in other derivatives.

Q & A

Q. Basic

  • NMR (1H/13C) : Confirm substituent positions (e.g., 4-fluorophenyl vs. regioisomers) and amide bond formation .
  • HPLC-MS : Detect impurities (<0.5%) and verify molecular weight (expected MW: ~437 g/mol) .
  • XRPD : Assess crystallinity, especially for polymorph screening during formulation .

What computational methods predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to hypothesized targets (e.g., kinases or GPCRs) .
  • MD Simulations : Evaluate stability of ligand-target complexes over 100+ ns to identify critical binding residues .
  • QSAR Models : Correlate substituent effects (e.g., butoxy chain length) with activity trends from analogous benzamide derivatives .

How do structural modifications (e.g., substituents on the benzamide or pyridazinone) influence biological activity?

Q. Advanced

  • Butoxy Group : Longer alkoxy chains (e.g., butoxy vs. ethoxy) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .
  • 4-Fluorophenyl Substitution : Fluorine’s electron-withdrawing effect increases metabolic stability and target affinity compared to methoxy analogs .
  • Pyridazinone Oxidation State : The 6-oxo group is critical for hydrogen bonding with enzymatic targets (e.g., HDACs) .

How should researchers address contradictory solubility data reported in different solvents?

Q. Advanced

  • Solvent Polarity Analysis : Compare solubility in DMSO (high) vs. aqueous buffers (low) using shake-flask methods .
  • pH-Dependent Studies : Test solubility at physiological pH (7.4) and gastric pH (1.2) to guide formulation .
  • Co-Solvent Screening : Identify excipients (e.g., PEG 400) that enhance solubility without destabilizing the compound .

What in vitro assays are recommended for preliminary toxicity profiling?

Q. Basic

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 > 50 µM suggests safety) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk .
  • Ames Test : Screen for mutagenicity using TA98 and TA100 strains .

What strategies improve this compound’s bioavailability for in vivo studies?

Q. Advanced

  • Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) to bypass first-pass metabolism .

What is the hypothesized mechanism of action based on structural analogs?

Basic
The compound likely inhibits enzymes (e.g., HDACs or kinases) via:

  • Pyridazinone Binding : Coordination with catalytic metal ions (e.g., Zn²⁺ in HDACs) .
  • Benzamide Interaction : Hydrophobic pocket occupancy in target proteins, as seen in analogous HDAC inhibitors .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Reaction Exotherms : Optimize temperature control during amide coupling to prevent decomposition .
  • Catalyst Cost : Replace Pd-based catalysts with cheaper alternatives (e.g., Ni) for pyridazinone functionalization .
  • Purification at Scale : Switch from column chromatography to recrystallization or continuous flow methods .

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